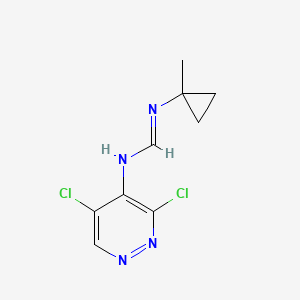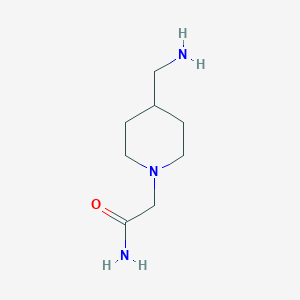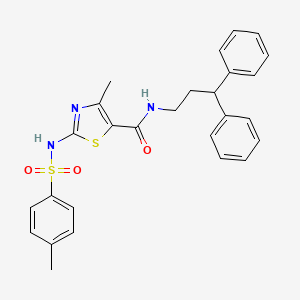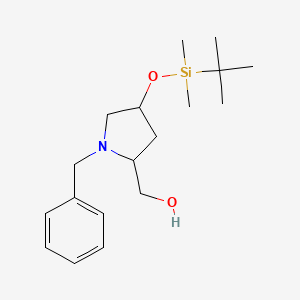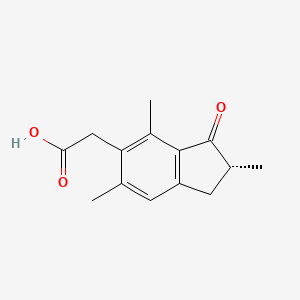
(R)-2,4,6-Trimethyl-3-oxo-2,3-Dihydro-1H-indene-5-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2,4,6-Trimethyl-3-oxo-2,3-Dihydro-1H-indene-5-acetic acid is a chiral compound with a complex structure It is characterized by the presence of three methyl groups, a ketone group, and an acetic acid moiety attached to an indene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,4,6-Trimethyl-3-oxo-2,3-Dihydro-1H-indene-5-acetic acid typically involves multiple steps. One common synthetic route starts with the preparation of the indene backbone, followed by the introduction of the methyl groups and the acetic acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of biocatalysts and green chemistry principles is also being explored to make the process more sustainable and environmentally friendly.
化学反応の分析
Types of Reactions
®-2,4,6-Trimethyl-3-oxo-2,3-Dihydro-1H-indene-5-acetic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can yield alcohols.
科学的研究の応用
®-2,4,6-Trimethyl-3-oxo-2,3-Dihydro-1H-indene-5-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with enzymes.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of ®-2,4,6-Trimethyl-3-oxo-2,3-Dihydro-1H-indene-5-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- ®-2,4,6-Trimethyl-3-oxo-2,3-Dihydro-1H-indene-5-propionic acid
- ®-2,4,6-Trimethyl-3-oxo-2,3-Dihydro-1H-indene-5-butyric acid
- ®-2,4,6-Trimethyl-3-oxo-2,3-Dihydro-1H-indene-5-valeric acid
Uniqueness
®-2,4,6-Trimethyl-3-oxo-2,3-Dihydro-1H-indene-5-acetic acid is unique due to its specific stereochemistry and the presence of the acetic acid moiety. This structural feature distinguishes it from other similar compounds and can influence its reactivity and biological activity.
特性
CAS番号 |
52528-78-6 |
|---|---|
分子式 |
C14H16O3 |
分子量 |
232.27 g/mol |
IUPAC名 |
2-[(2R)-2,4,6-trimethyl-3-oxo-1,2-dihydroinden-5-yl]acetic acid |
InChI |
InChI=1S/C14H16O3/c1-7-4-10-5-8(2)14(17)13(10)9(3)11(7)6-12(15)16/h4,8H,5-6H2,1-3H3,(H,15,16)/t8-/m1/s1 |
InChIキー |
UYEZJDNVWNIIKS-MRVPVSSYSA-N |
異性体SMILES |
C[C@@H]1CC2=C(C1=O)C(=C(C(=C2)C)CC(=O)O)C |
正規SMILES |
CC1CC2=C(C1=O)C(=C(C(=C2)C)CC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(benzyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]-2-(3,5-difluorophenyl)acetamide](/img/structure/B13938125.png)
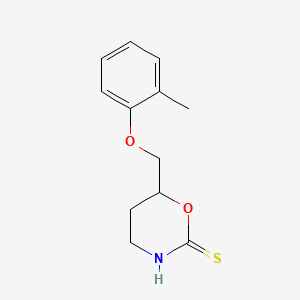
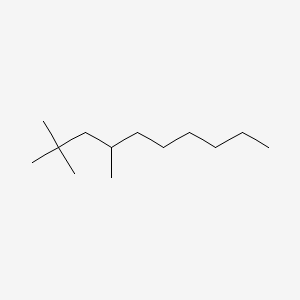
![7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol](/img/structure/B13938161.png)
![5-Bromo-2-[2-(2,4-dichloro-phenoxy)-acetylamino]-benzoic acid](/img/structure/B13938169.png)

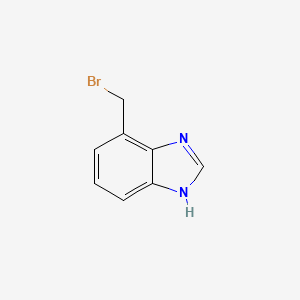
![2-(4-Methoxyphenyl)-2,5-diazaspiro[3.4]octan-1-one](/img/structure/B13938184.png)

